molecular formula C3H5NaO3 B15166558 Sodium;2-deuterio-2-hydroxypropanoate

Sodium;2-deuterio-2-hydroxypropanoate

Cat. No.: B15166558
M. Wt: 113.07 g/mol
InChI Key: NGSFWBMYFKHRBD-YPAXDSTQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;2-deuterio-2-hydroxypropanoate is a deuterated form of sodium lactate, where one of the hydrogen atoms is replaced by deuterium. This compound is of interest in various scientific fields due to its unique properties imparted by the presence of deuterium, which can influence reaction kinetics and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;2-deuterio-2-hydroxypropanoate typically involves the deuteration of sodium lactate. This can be achieved through hydrogen-deuterium exchange reactions, where sodium lactate is treated with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium . Another method involves the direct synthesis using deuterated reactants, which can provide highly pure deuterated compounds but at a higher cost .

Industrial Production Methods

Industrial production of deuterated compounds like this compound often involves large-scale hydrogen-deuterium exchange processes. These processes require specialized equipment to handle deuterium gas and ensure the complete substitution of hydrogen atoms .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-deuterio-2-hydroxypropanoate undergoes similar chemical reactions as its non-deuterated counterpart, sodium lactate. These reactions include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium;2-deuterio-2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;2-deuterio-2-hydroxypropanoate involves its participation in metabolic pathways similar to sodium lactate. The presence of deuterium can alter the reaction kinetics, leading to slower metabolic rates. This can be beneficial in studies requiring prolonged observation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-deuterio-2-hydroxypropanoate is unique due to the presence of a single deuterium atom, which provides a balance between cost and the desired deuterium effect. It offers a distinct advantage in studies where partial deuteration is sufficient to achieve the desired outcomes .

Properties

Molecular Formula

C3H5NaO3

Molecular Weight

113.07 g/mol

IUPAC Name

sodium;2-deuterio-2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i2D;

InChI Key

NGSFWBMYFKHRBD-YPAXDSTQSA-M

Isomeric SMILES

[2H]C(C)(C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.